molecular formula C8H7F2NO4 B8169758 2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate

2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate

Cat. No.: B8169758
M. Wt: 219.14 g/mol
InChI Key: IOLVARJVHYCJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with two fluorine atoms, which imparts significant chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate typically involves the reaction of 2,2-difluorocyclopropanecarboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media at elevated temperatures.

    Reduction: Conducted under anhydrous conditions to prevent side reactions.

    Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The compound’s fluorinated cyclopropane ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 2,2-dichlorocyclopropanecarboxylate
  • 2,5-Dioxopyrrolidin-1-yl 2,2-dibromocyclopropanecarboxylate
  • 2,5-Dioxopyrrolidin-1-yl 2,2-diiodocyclopropanecarboxylate

Uniqueness

Compared to its analogs, 2,5-Dioxopyrrolidin-1-yl 2,2-difluorocyclopropanecarboxylate exhibits enhanced chemical stability and reactivity due to the presence of fluorine atoms. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,2-difluorocyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO4/c9-8(10)3-4(8)7(14)15-11-5(12)1-2-6(11)13/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLVARJVHYCJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.